Product packaging for Gambirine(Cat. No.:CAS No. 29472-77-3)

Gambirine

Cat. No.: B1228819
CAS No.: 29472-77-3
M. Wt: 384.5 g/mol
InChI Key: IIRZCWUQUBSIPF-ZZTFNPIZSA-N
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Description

Gambirine (CAS 29472-77-3) is a bioactive indole alkaloid isolated from the medicinal plant Uncaria gambir Roxb . This compound has a molecular formula of C 22 H 28 N 2 O 4 and a molecular weight of 384.47 g/mol . Modern research has identified this compound as a compound of significant interest for its potential antifibrotic properties. A 2025 study identified it as a potent compound with high stability and low binding energy to key protein targets involved in cell proliferation and fibrosis, namely AKT1 and TGFB1 . This suggests a promising mechanism of action for this compound in research areas related to abnormal fibroproliferative conditions, such as keloid formation . Extracts of its source plant, which contain a complex mixture of flavonoids and alkaloids including this compound, have also demonstrated notable anti-inflammatory activity in model systems, for instance by reducing TNF-α levels and gastric lesion areas . The presence of such compounds underpins the traditional use of Uncaria gambir and highlights the value of this compound as a tool for pharmacological and phytochemical research . This product is provided as a characterized chemical reference standard for use in analytical and biological assays. Analytical characterization of this compound and related compounds is typically performed using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . Chemical Data: • CAS Number : 29472-77-3 • Molecular Formula : C 22 H 28 N 2 O 4 • Molecular Weight : 384.47 g/mol • IUPAC Name : methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O4 B1228819 Gambirine CAS No. 29472-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29472-77-3

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15-,18-/m0/s1

InChI Key

IIRZCWUQUBSIPF-ZZTFNPIZSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)O

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O

Synonyms

gambirine

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Gambirine

Early Approaches to Alkaloid Extraction from Uncaria gambir

Early investigations into the chemical constituents of Uncaria gambir laid the groundwork for the eventual isolation of gambirine. Historically, the extraction of alkaloids from plant materials has often involved the use of hot water or alcohol-based solvents. novapublishers.com In the case of Uncaria gambir, initial extractions were performed using hot water, a method mirroring traditional preparations. novapublishers.comnih.gov This process aimed to separate the water-soluble components from the plant matrix.

Further refinement of these early methods involved solvent-solvent extraction. For instance, after an initial extraction, the resulting mixture would be partitioned between an aqueous phase and an immiscible organic solvent. This step was crucial for separating alkaloids from other classes of compounds like tannins. mdpi.com One of the pioneering efforts in the 1950s described the extraction of alkaloids from tannins, which led to the proposal of a compound with the formula C22H26N2O4, named this compound. nih.govmdpi.com These early methods, though less sophisticated than modern techniques, were fundamental in the initial discovery and classification of alkaloids within Uncaria gambir.

Chromatographic Techniques in this compound Isolation

Chromatography has been indispensable in the separation and purification of this compound from the complex mixture of compounds present in Uncaria gambir extracts. nih.govmdpi.com Various chromatographic methods have been employed, each playing a specific role in the isolation process.

Column Chromatography Applications

Column chromatography is a foundational technique used for the fractionation of plant extracts. espublisher.comresearchgate.net In the context of this compound isolation, crude extracts of Uncaria gambir are passed through a column packed with a stationary phase, such as silica (B1680970) gel. espublisher.comresearchgate.net A solvent or a mixture of solvents, known as the mobile phase, is then used to elute the compounds at different rates based on their affinity for the stationary phase. This differential migration allows for the separation of various fractions. For instance, a gradient elution with solvents like n-hexane and ethyl acetate (B1210297) has been used to fractionate extracts and isolate target compounds. espublisher.com

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of fractionation and assessing the purity of isolated compounds. espublisher.comespublisher.com In the isolation of this compound and related alkaloids, TLC plates coated with silica gel are used. researchgate.netthieme-connect.com The separated spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent, which helps in identifying the presence of alkaloids. nih.gov This technique is crucial for pooling fractions from column chromatography that contain the compound of interest before proceeding to further purification steps. espublisher.comuitm.edu.my

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of isolated compounds like this compound. novapublishers.comnih.gov HPLC offers high resolution and sensitivity, making it ideal for confirming the homogeneity of a sample. mdpi.com In the analysis of Uncaria extracts, HPLC methods have been developed for the simultaneous identification and quantification of various compounds, including alkaloids. nih.gov The purity of the isolated this compound can be determined by analyzing the chromatogram for the presence of a single, sharp peak, ensuring that the sample is free from significant impurities. mdpi.com

Spectroscopic Methods for Structural Determination of this compound

Ultraviolet (UV) Spectroscopy for Chromophore Characterization

Ultraviolet (UV) spectroscopy is a valuable tool for characterizing the chromophores within a molecule. espublisher.comwikipedia.org A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-visible region. ijnrd.orgslideshare.net The UV spectrum of a compound provides information about the presence of conjugated systems, such as aromatic rings and double bonds, which are common in alkaloids. basicmedicalkey.com For this compound, the UV spectrum would reveal characteristic absorption bands corresponding to its indole (B1671886) nucleus, a key structural feature of this class of alkaloids. The position and intensity of these absorption maxima (λmax) can offer initial clues about the electronic environment of the chromophore. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org For this compound, the IR spectrum provides crucial evidence for its key chemical features. The presence of an indole moiety, a hydroxyl group, and an ester group can be inferred from characteristic absorption bands.

The spectrum of an alkaloid with this compound's structure is expected to show distinct peaks corresponding to specific vibrational modes. maricopa.edusavemyexams.com While the exact frequencies can vary slightly based on the molecular environment, typical absorption ranges for the identified functional groups are well-established. libretexts.orgopenstax.org

Key Expected IR Absorption Bands for this compound:

N-H Stretching: The indole N-H group typically exhibits a sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.org

O-H Stretching: A broad absorption band, characteristic of the hydroxyl group (-OH), is expected to appear between 3200 and 3600 cm⁻¹. savemyexams.com

C-H Stretching: Aromatic C-H stretching from the indole ring generally appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the Corynan (B1235769) skeleton appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). openstax.org

C=O Stretching: A strong, sharp absorption peak corresponding to the ester carbonyl (C=O) group is a key diagnostic feature, typically found in the 1710-1750 cm⁻¹ range. savemyexams.com

C=C Stretching: Aromatic C=C bond stretching vibrations within the indole ring are expected in the 1500-1680 cm⁻¹ region. savemyexams.com

C-O Stretching: The C-O stretching of the ester and methoxy (B1213986) ether groups would result in strong bands in the fingerprint region, typically between 1040 and 1300 cm⁻¹. savemyexams.com

The collective pattern of these absorptions provides a preliminary but powerful confirmation of the functional groups constituting the this compound molecule.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

Functional GroupBondExpected Absorption Range (cm⁻¹)Intensity
Indole N-HN-H stretch3300 - 3500Medium, Sharp
HydroxylO-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-HC-H stretch2850 - 2960Strong
Ester CarbonylC=O stretch1710 - 1750Strong, Sharp
Aromatic RingC=C stretch1500 - 1680Medium
Ester / EtherC-O stretch1040 - 1300Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC, HSQC) experiments, it is possible to determine the precise connectivity of atoms. mdpi.com For this compound, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. mdpi.com

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, typically in the downfield region (δ 6.5-7.5 ppm). Specific signals for the methoxy group (-OCH₃) and the methyl ester (-COOCH₃) would appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm). The complex, often overlapping signals of the aliphatic protons of the Corynan skeleton would occupy the δ 1.0-4.5 ppm range.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom. The ester carbonyl carbon is highly deshielded (δ > 170 ppm), while the aromatic carbons of the indole ring resonate between δ 100-140 ppm. The carbons of the methoxy and methyl ester groups appear around δ 50-60 ppm, and the aliphatic carbons of the tetracyclic skeleton are found in the upfield region (δ 20-80 ppm). rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Key this compound Moieties

MoietyAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Indole RingAromatic Protons6.5 - 7.5100 - 140
Indole N-H~8.0 (often broad)N/A
Corynan SkeletonAliphatic Protons1.0 - 4.520 - 80
Olefinic Proton~5.0 - 5.5~100 - 120
Methyl Ester-COOCH₃~3.7~51
Ester Carbonyl-C=ON/A>170
Methoxy GroupAr-OCH₃~3.8~56

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information for structure elucidation: the precise molecular weight and, through fragmentation patterns, clues about the molecule's substructures. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can determine the molecular formula of this compound (C₂₂H₂₆N₂O₄). ub.edu

In ESI-MS, this compound would typically be observed as a protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer (MS/MS) yields a unique pattern that helps confirm the structure. nih.gov For instance, the loss of small, stable neutral molecules is common. Expected fragmentation pathways for this compound would include the loss of methanol (B129727) (CH₃OH, 32 Da) from the methoxy group or the loss of the methyl formate (B1220265) group (HCOOCH₃, 60 Da), which are diagnostic for the presence of these functionalities. libretexts.orgmiamioh.edu The fragmentation of the Corynan skeleton itself can produce a series of characteristic ions that help to confirm the alkaloid subtype.

Elucidation of the Corynan Skeleton and Indole Moiety

The identification of this compound as a monoterpenoid indole alkaloid with a Corynan-type skeleton is the result of synthesizing all available spectroscopic data. researchgate.netresearchgate.net The indole moiety is readily identified through several key pieces of evidence:

UV Spectroscopy: Indole alkaloids exhibit characteristic UV absorption maxima.

IR Spectroscopy: The presence of the N-H stretch confirms the indole group. libretexts.org

NMR Spectroscopy: The signals in the aromatic region of both the ¹H and ¹³C NMR spectra are diagnostic for a substituted indole ring. nih.gov 2D NMR experiments like HMBC would show correlations between the indole protons and carbons, confirming their connectivity.

The Corynan skeleton is a more complex tetracyclic system, and its elucidation relies heavily on a detailed analysis of NMR and MS data.

NMR Spectroscopy: The number of aliphatic signals in the ¹H and ¹³C NMR spectra, along with their multiplicities and correlations in 2D spectra (like ¹H-¹H COSY), allows for the step-by-step assembly of the C-C and C-H bonds within the non-aromatic rings. nih.gov

By integrating the functional group information from IR, the molecular formula from HRMS, and the detailed connectivity map from 1D and 2D NMR, the complete, unambiguous structure of this compound, including the specific arrangement of the Corynan skeleton and the indole moiety, can be definitively established.

Compound Name Reference

Biosynthetic Pathways of Gambirine

Precursor Incorporation Studies in Related Indole (B1671886) Alkaloid Biosynthesis

Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating the steps in indole alkaloid biosynthesis in various plant species. These studies help to track the fate of specific atoms from primary metabolites into the complex alkaloid structures. For instance, studies in Catharanthus roseus, a well-studied MIA-producing plant, have utilized labeled precursors like geranyl pyrophosphate (GPP) and tryptamine (B22526) to understand the early steps of the pathway leading to strictosidine (B192452). mdpi.comuniversiteitleiden.nlthieme-connect.com While specific precursor incorporation studies directly detailing Gambirine formation are not extensively reported in the provided search results, the principles established in related MIA biosynthesis, particularly in the Gentianales order which includes Uncaria, are considered relevant. mdpi.comresearchgate.netbiorxiv.orgresearchgate.net These studies often involve administering labeled forms of anticipated intermediates, such as tryptophan, tryptamine, or components of the monoterpene pathway, to plant tissues or cell cultures and analyzing the resulting labeling patterns in the isolated alkaloids. universiteitleiden.nld-nb.infonih.gov

Enzymatic Transformations within the Monoterpene Indole Alkaloid Pathway

The transformation of strictosidine into the various MIA skeletons involves a series of enzymatic reactions, including oxidations, reductions, cyclizations, and rearrangements. mdpi.comresearchgate.netnih.gov After the formation of strictosidine by STR, strictosidine β-D-glucosidase (SGD) deglycosylates strictosidine, yielding a reactive aglycone. mdpi.comresearchgate.netbiorxiv.org This aglycone is a branch point leading to different alkaloid series. researchgate.net

Role of Oxidase/Reductase Pairs in Stereochemical Control

Stereochemical control is crucial in MIA biosynthesis, leading to the formation of specific isomers with distinct biological activities. Oxidase and reductase enzymes play significant roles in establishing and modifying the stereocenters within the alkaloid structure. Recent studies on MIA biosynthesis in other Rubiaceae plants, such as Mitragyna speciosa (Kratom), have identified oxidase/reductase pairs responsible for the epimerization of MIAs, including the inversion of stereochemistry at the C3 position. acs.orgbiorxiv.orgbiorxiv.org This enzymatic epimerization can convert 3S-configured intermediates to their 3R counterparts, which are precursors to various alkaloid types, including spirooxindole alkaloids. acs.orgresearchgate.netbiorxiv.org While direct evidence for a specific oxidase/reductase pair involved solely in this compound biosynthesis in Uncaria gambir is not explicitly detailed, the presence of such enzyme systems is likely given the structural diversity and stereochemical complexity of Uncaria alkaloids. acs.orgresearchgate.netbiorxiv.orgbiorxiv.org

Inter-tissue Transport of Biosynthetic Intermediates

The biosynthesis of MIAs can be spatially separated within different tissues and even subcellular compartments of the plant. mdpi.comuniversiteitleiden.nlresearchgate.netpugetsound.edumdpi.comnih.gov This compartmentalization necessitates the transport of intermediates between different locations for the completion of the biosynthetic pathway. For example, in Catharanthus roseus, early steps of MIA biosynthesis, including the synthesis of secologanin (B1681713) and the condensation with tryptamine to form strictosidine, occur in specific cell types like leaf epidermis and internal phloem-associated parenchyma cells. mdpi.comnih.gov Downstream modifications and accumulation of alkaloids may occur in different tissues or vacuoles. mdpi.comresearchgate.netpugetsound.edu The transport of these intermediates is facilitated by various mechanisms, potentially including ABC transporters. researchgate.net While specific details regarding the inter-tissue transport of this compound precursors or intermediates in Uncaria gambir are limited in the provided information, the general principle of spatial separation and transport of intermediates is a recognized feature of MIA biosynthesis in related plant species within the Gentianales order. researchgate.netmdpi.comnih.gov

Hypothesized Steps in this compound Formation within Uncaria gambir

Based on the general MIA biosynthetic pathway and the structures of alkaloids found in Uncaria species, a hypothesized pathway for this compound formation in Uncaria gambir can be proposed. This compound is a corynanthe-type indole alkaloid with a hydroxyl group at the C9 position and a methoxy (B1213986) group at the C17 position, and a methyl acrylate (B77674) moiety at C16. nih.gov The pathway would likely initiate with the common precursors, tryptamine and secologanin, leading to strictosidine. Following deglycosylation, the reactive strictosidine aglycone would undergo a series of enzymatic transformations characteristic of the corynanthe-type alkaloids. These steps would involve cyclizations, reductions, oxidations, and methylation reactions at specific positions to yield the this compound structure. The introduction of the hydroxyl group at C9 and the methoxy group at C17, as well as the formation of the methyl acrylate side chain, would be catalyzed by specific enzymes, likely including cytochrome P450 monooxygenases and methyltransferases. While the exact sequence and the specific enzymes involved in each step leading specifically to this compound in Uncaria gambir are not fully elucidated in the provided search results, the general framework of MIA biosynthesis provides a strong basis for hypothesizing these steps.

Comparative Biosynthesis with Other Uncaria Alkaloids (e.g., Gambirtannine, Isogambirdine)

Uncaria gambir is known to produce a variety of alkaloids, including this compound, Gambirtannine, and Isogambirdine. easpublisher.comnih.gov These alkaloids share a common biosynthetic origin from strictosidine but diverge at later stages due to the action of different enzymes. Gambirtannine is another indole alkaloid found in Uncaria gambir. nih.govnih.gov Isogambirdine is also reported as an alkaloid from Uncaria gambir. easpublisher.com The structural differences between this compound, Gambirtannine, and Isogambirdine arise from variations in the enzymatic steps following the formation of the central MIA intermediate. For example, Gambirtannine has a distinct tetracyclic structure compared to the pentacyclic framework of this compound. nih.govnih.gov These variations highlight the enzymatic diversity within the Uncaria genus that leads to the production of structurally distinct alkaloids from a common precursor. Comparative studies of the enzymes and genes involved in the biosynthesis of these different alkaloids in Uncaria species would provide insights into the specific enzymatic transformations that lead to the unique structures of each alkaloid.

Genetic and Genomic Approaches to Elucidate Biosynthetic Enzymes

Genetic and genomic approaches are increasingly being used to identify the genes encoding the enzymes involved in plant alkaloid biosynthesis. Transcriptome sequencing and genome sequencing of Uncaria species, such as Uncaria rhynchophylla, have provided valuable data for identifying candidate genes involved in MIA biosynthesis. nih.govresearchgate.netfrontiersin.orgbiorxiv.orgnih.gov By comparing gene expression profiles in different tissues or under different conditions, researchers can identify genes that are potentially involved in alkaloid production. researchgate.netbiorxiv.orgnih.gov Functional characterization of these candidate genes, through techniques like heterologous expression and in vitro enzyme assays, can confirm their role in specific biosynthetic steps. nih.govfrontiersin.org While specific genetic and genomic studies focused solely on elucidating the complete this compound biosynthetic pathway in Uncaria gambir are not explicitly detailed, these approaches are being applied to understand the biosynthesis of other alkaloids in the Uncaria genus and are expected to contribute to the full elucidation of the this compound pathway. nih.govresearchgate.netfrontiersin.orgbiorxiv.orgnih.gov The identification of gene clusters involved in MIA biosynthesis in related plants also provides a basis for searching for similar clusters in Uncaria gambir. researchgate.netbiorxiv.org

Chemical Synthesis and Semisynthesis of Gambirine and Analogs

Strategies for Total Synthesis of Indole (B1671886) Alkaloids

The total synthesis of indole alkaloids, such as Gambirine and its analogs, presents significant challenges due to their intricate structures, multiple stereocenters, and the presence of sensitive functional groups rsc.orgresearchgate.netresearchgate.net. Various strategies have been developed over the years to construct the core skeletons of these compounds. A key aspect of these strategies is the efficient formation of the indole or indoline (B122111) moiety and the subsequent construction of the complex polycyclic ring systems rsc.orgresearchgate.net.

One approach involves the assembly of the tetracyclic core, which is a common feature in many sarpagine, macroline, and ajmaline (B190527) type indole alkaloids. This often requires the synthesis of an azabicyclo[3.3.1]nonane core system with precise stereochemistry at specific positions for further functionalization mdpi.com. Strategies for constructing the spiro[indoline-3,1'-oxindole] moiety, found in oxindole (B195798) alkaloids like rhynchophylline (B1680612) and isorhynchophylline, have also been explored, often involving oxidative rearrangement or condensation reactions researchgate.net.

Bioinspired Synthetic Approaches

Bioinspired synthetic approaches aim to mimic proposed biosynthetic pathways in the laboratory to synthesize complex natural products researchgate.netresearchgate.netnih.govscispace.comparis-saclay.fr. The biosynthesis of monoterpene indole alkaloids, including those from Uncaria species, typically begins with the Pictet-Spengler condensation between tryptamine (B22526) and secologanin (B1681713), catalyzed by strictosidine (B192452) synthase, to form strictosidine biorxiv.orgresearchgate.netscispace.comparis-saclay.fr. From this common intermediate, divergent biosynthetic pathways lead to various alkaloid skeletons scispace.comparis-saclay.fr.

Chemists have developed bioinspired transformations to convert intermediates, such as strictosidine aglycones, into different monoterpenoid indole alkaloid types researchgate.netparis-saclay.fr. These approaches often involve cascade reactions and site-selective transformations to build the complex ring systems and establish stereochemistry researchgate.netscispace.comparis-saclay.fr. For example, bioinspired oxidative cyclization reactions have been utilized in the synthesis of certain indole alkaloids researchgate.netparis-saclay.fr. While direct bioinspired total synthesis of this compound is not explicitly detailed in the provided snippets, these strategies applied to related Uncaria alkaloids highlight the potential of this approach for constructing the corynantheine-type skeleton of this compound.

Diastereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in this compound and related alkaloids necessitates the use of diastereoselective and enantioselective methodologies in their synthesis researchgate.netresearchgate.netparis-saclay.frrsc.orgnih.gov. Diastereoselective reactions control the relative stereochemistry between multiple chiral centers, while enantioselective methods control the absolute stereochemistry, leading to a specific enantiomer of a chiral molecule researchgate.netresearchgate.netparis-saclay.frrsc.org.

Various methods have been employed to achieve stereocontrol in indole alkaloid synthesis, including asymmetric catalysis, chiral auxiliaries, and the use of chiral starting materials researchgate.netresearchgate.net. For instance, enantioselective total syntheses of related oxindole alkaloids like ent-rhynchophylline and ent-isorhynchophylline have been achieved using chiral starting materials like (S)-tryptophanol researchgate.net. Diastereoselective radical cyclization reactions have also been developed to construct cyclic systems found in these alkaloids nih.gov. The development of highly selective reactions is crucial for the efficient and controlled construction of the stereochemically rich frameworks of Uncaria alkaloids.

Development of Semisynthetic Routes for this compound Derivatives

Semisynthesis involves the synthesis of compounds starting from naturally occurring precursors, often closely related natural products scribd.com. This approach can be advantageous for complex molecules like this compound, where total synthesis might be lengthy or challenging. Semisynthetic routes for this compound derivatives would typically involve modifying the structure of a readily available natural alkaloid isolated from Uncaria species.

Modification of Natural Precursors

Natural precursors for the semisynthesis of this compound derivatives could include other alkaloids isolated from the same plant sources, such as various Uncaria species nih.govscribd.com. These precursors already possess a significant portion of the required molecular framework, reducing the number of synthetic steps needed. Modification reactions could involve functional group transformations, skeletal rearrangements, or coupling reactions to arrive at the desired this compound derivatives. While specific examples of this compound semisynthesis from general natural precursors are not detailed in the provided text, the broader concept of modifying natural products is a standard strategy in alkaloid chemistry scribd.com.

Convergent and Linear Synthetic Design for Complex Polycyclic Structures

The synthesis of complex polycyclic structures, such as those found in this compound and other indole alkaloids, can be approached using either linear or convergent synthetic strategies vdoc.pubresearchgate.netmdpi.comresearchgate.netnih.govepdf.pub.

For complex polycyclic indole alkaloids, convergent strategies are often favored as they allow for the rapid assembly of the core ring systems and the introduction of complexity at later stages researchgate.netmdpi.comresearchgate.net. For example, a convergent approach has been used in the synthesis of the core structure of certain oxindole alkaloids by coupling a spiro[cyclopropan-1,3-oxindole] with a cyclic imine vdoc.pub. Another example is the convergent synthesis of the octacyclic core of gambierol (B1232475) (a different class of marine polycyclic ether, but illustrating the principle) which involved coupling two large fragments nih.gov. While the provided information does not explicitly detail the application of convergent or linear design specifically for the total synthesis of this compound, these are fundamental strategies employed in the construction of complex polycyclic natural products like the Uncaria alkaloids. The synthesis of the tetracyclic core of sarpagine/macroline/ajmaline type alkaloids, which are structurally related to this compound, often involves strategies that can be implemented in a convergent fashion mdpi.com.

Challenges in Stereochemical Control in this compound Synthesis

The synthesis of complex indole alkaloids like this compound, which possesses a tetrahydro-β-carboline core and multiple stereogenic centers, presents significant challenges in achieving precise stereochemical control. This compound is structurally defined as 9-hydroxy-19,20β-dihydrocorynantheine chemistry-chemists.com. This structure implies several stereocenters, including those at C(3) and C(19), as indicated by its relationship to dihydrocorynantheine (B1227059) and the mention of a C(19) asymmetric center in related alkaloids chemistry-chemists.comum.edu.my. The accurate construction of these stereocenters with the desired relative and absolute configurations is paramount for synthesizing biologically active this compound.

Furthermore, the corynantheine (B231211) framework of this compound contains additional stereocenters beyond C(3), notably at C(15), C(16), C(19), and C(20) in the standard numbering of corynantheine-type alkaloids. The presence of a hydroxyl group at C(9) and the β configuration at C(20) in this compound add further complexity chemistry-chemists.com. Controlling the relative stereochemistry among these multiple centers during the construction of the molecule's various rings (the piperidine (B6355638) and the fused ring system) requires highly selective synthetic methodologies. Reactions involving the formation of cyclic structures or the introduction of substituents onto pre-existing rings must be carefully designed to favor the desired diastereomer.

Achieving enantioselectivity in the total synthesis of this compound is another significant hurdle. Many synthetic approaches to indole alkaloids result in racemic mixtures, requiring resolution of enantiomers at a later stage researchgate.net. Developing asymmetric synthetic strategies, such as using chiral catalysts or auxiliaries, is essential for the enantioselective construction of the this compound core and its stereocenters researchgate.netnih.govrsc.org. The introduction of the C(19) stereocenter with the correct configuration, and its relationship to the C(20) β-methyl group, necessitates precise control during the formation or modification of this part of the molecule chemistry-chemists.comum.edu.my.

Challenges also arise in reactions that create quaternary carbon centers or spirocyclic systems, structural motifs present in many complex indole alkaloids and related oxindoles researchgate.netresearchgate.netcnrs.fr. While this compound itself is a corynantheine type rather than a spirooxindole, synthetic routes to related structures highlight the difficulties in controlling stereochemistry at highly substituted carbons. Strategies involving diastereoselective cyclizations, such as intramolecular Heck reactions or radical cyclizations, have been explored for constructing complex cyclic systems with controlled stereochemistry in related alkaloid synthesis cnrs.frrsc.orgnih.gov. Applying and adapting such methods effectively for the specific architecture of this compound, ensuring the correct relative stereochemistry at all relevant centers, poses a considerable synthetic challenge.

Derivatization and Structure Activity Relationship Sar Studies of Gambirine

Synthesis of Gambirine Derivatives for SAR Probes

The synthesis of this compound derivatives is a key approach in SAR studies, allowing for targeted modifications to specific parts of the molecule. These modifications help in probing the role of different functional groups and the core skeleton in the compound's activity.

Modification at Specific Functional Groups (e.g., methyl ester, hydroxy, methoxy (B1213986) substitutions)

Modifications at specific functional groups on the this compound scaffold can significantly alter its interaction with biological targets. While detailed studies specifically on this compound functional group modifications are not extensively reported in the provided search results, research on other natural products like catechin (B1668976) from Uncaria gambir provides a relevant example of how such modifications are approached. For instance, ester derivatives of catechin have been synthesized through acetylation reactions involving various benzoyl chlorides, demonstrating that modifying hydroxyl groups can influence biological activity, such as anticancer effects. espublisher.comresearchgate.net Similarly, modifications to methyl ester, hydroxy, or methoxy groups on the this compound structure would likely impact its polarity, hydrogen bonding capacity, and steric profile, thereby affecting its binding to target molecules and subsequent biological responses. researchgate.net

Investigation of Core Skeleton Modifications

Alterations to the core tetracyclic heteroyohimbine skeleton of this compound would represent more significant structural changes. Studies on other indole (B1671886) alkaloids, such as those from Mitragyna speciosa, have explored modifications and the synthesis of analogues with altered core structures to investigate their activity at various receptors, including opioid and adrenergic receptors. researchgate.netresearchgate.net While specific details on core skeleton modifications of this compound were not found, this type of investigation typically involves complex synthetic routes to create novel scaffolds or simplified versions of the original framework. researchgate.net Such studies aim to determine the essential structural elements of the core skeleton required for activity and to potentially develop compounds with improved properties.

Exploration of Isomeric Forms and Their Differential Research Profiles (e.g., Isothis compound)

The existence of isomeric forms of a compound can lead to significant differences in their biological activities. This compound has isomeric forms, such as isothis compound. mdpi-res.comnih.gov These isomers share the same molecular formula but differ in the arrangement of their atoms. Studies have identified isothis compound alongside this compound in Uncaria species. nih.gov Research profiles of isomers like isothis compound can differ from this compound in terms of their biological targets and potency. For example, in studies related to keloid-related target proteins, both this compound and isothis compound were identified as promising compounds with high binding energy to proteins like TGFβ1, AKT1, and MMP1, suggesting potential roles in regulating cell proliferation, migration, and signal transduction. mdpi.comresearchgate.net This indicates that even subtle differences in stereochemistry or connectivity between isomers can lead to differential interactions with biological macromolecules.

SAR Analysis in Preclinical Models for Mechanistic Insights

SAR analysis in preclinical models involves evaluating the biological effects of this compound and its derivatives or isomers in in vitro or in vivo systems to understand the underlying mechanisms of action. researchgate.netresearchgate.net

Correlation between Structural Features and Molecular Interactions

Establishing a correlation between specific structural features of this compound and its molecular interactions with biological targets is a central aspect of SAR. Computational methods, such as molecular docking and dynamics simulations, are often employed to predict and analyze these interactions at the molecular level. espublisher.comtjdr.orgrsc.org These studies can reveal how different functional groups or structural motifs on this compound contribute to binding affinity and specificity with target proteins or enzymes. For instance, studies on other compounds have shown the importance of hydrogen bonds, hydrophobic interactions, and specific functional groups in binding to enzymes like α-glucosidase or SIRT6. espublisher.comrsc.org Applying these techniques to this compound and its derivatives can help elucidate which parts of the molecule are critical for binding to its targets, such as those involved in cardiovascular responses or other reported activities. nih.gov

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.net Based on the SAR analysis, key pharmacophoric elements of this compound can be identified. This involves pinpointing the functional groups, rings, and their relative spatial arrangement that are crucial for activity. By synthesizing and testing a series of derivatives and analyzing the activity profile, researchers can infer which parts of the this compound structure are indispensable for its biological effects. While specific pharmacophoric models for this compound were not detailed in the provided results, the observation of hypotensive effects associated with this compound suggests that structural features enabling interaction with cardiovascular targets are present. nih.gov Further SAR studies, potentially involving computational modeling and the synthesis of focused libraries of derivatives, would be necessary to fully delineate the pharmacophoric elements of this compound for its various observed activities.

Advanced Analytical Methodologies for Gambirine Research

Development and Validation of Chromatographic Methods for Gambirine Quantification in Complex Matrices

The accurate quantification of this compound in materials such as plant extracts requires robust and validated chromatographic methods. These methods are essential for quality control and standardization. nih.govnih.govresearchgate.netcropj.com The development process involves optimizing separation conditions and validating the method according to established guidelines to ensure reliability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. openaccessjournals.com An effective and rapid HPLC-Diode Array Detector (HPLC-DAD) method has been developed for the simultaneous identification and quantification of marker compounds in gambir, including this compound. nih.gov

A typical HPLC method for the analysis of compounds in gambir extract utilizes a reversed-phase C18 column. ugm.ac.id The separation is achieved using a gradient elution with a mobile phase consisting of aqueous acid (like 0.1% phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile. nih.govugm.ac.id Detection is commonly performed at a wavelength of 270 nm or 280 nm. nih.govugm.ac.id Method validation according to International Council for Harmonisation (ICH) guidelines ensures specificity, linearity, accuracy, and precision. researchgate.net For instance, a validated method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999 and low relative standard deviations (RSDs) for intra-day and inter-day precision, which were less than 1% and 2%, respectively. nih.gov The accuracy of such methods is confirmed by recovery studies, with recovery rates typically falling within the range of 99.48% to 100.97%. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Condition Source
Column Optimapak C18 or similar reversed-phase C18 nih.govugm.ac.id
Mobile Phase Acetonitrile and 0.1% phosphoric acid solution (gradient) nih.gov
Flow Rate 1.0 mL/min nih.govugm.ac.id
Detection Diode Array Detector (DAD) at 270 nm nih.gov
Temperature 40°C ugm.ac.id

| Injection Volume | 20 µL | ugm.ac.id |

GC-MS separates compounds based on their boiling points and provides structural information through mass spectral fragmentation patterns. iosrjournals.org For the analysis of non-volatile compounds, a derivatization step is often required to increase their volatility. nih.govchemrxiv.org The process involves injecting the sample into the GC, where it is vaporized and separated in the column before being detected by the mass spectrometer. iosrjournals.org This allows for the identification of a wide range of small molecules, including acids, alcohols, esters, and sugars. nih.govmdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. eag.comnih.gov This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. eag.com The enhanced resolution of UHPLC is particularly beneficial for separating this compound from other closely related alkaloids and compounds within the complex matrix of gambir extracts. nih.gov UHPLC systems can be coupled with various detectors, including mass spectrometers, to provide highly sensitive and specific quantification. nih.govresearchgate.net

Table 2: Comparison of HPLC and UHPLC

Feature HPLC UHPLC Source
Particle Size 3-5 µm < 2 µm eag.com
Pressure ~40 MPa Up to 100-150 MPa eag.comnih.gov
Analysis Time Longer Shorter nih.gov
Resolution Good Higher eag.com

| Solvent Consumption | Higher | Lower | nih.gov |

Hyphenated Techniques for Structural Confirmation and Purity Assessment

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the structural confirmation and purity assessment of natural products like this compound. psu.edunih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the comprehensive analysis of metabolites in complex samples. nih.govjmb.or.kr In the context of this compound research, LC-MS/MS is employed to identify and characterize the various alkaloids and other compounds present in gambir extracts. researchgate.net The first stage of mass spectrometry (MS) provides the molecular weight of the compound, while the second stage (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which aids in structural elucidation. iosrjournals.orgnih.gov This technique is indispensable for metabolite profiling, allowing for the identification of known compounds by comparing their fragmentation patterns with library spectra and for the characterization of novel compounds. jmb.or.krmdpi.com

Quality Control and Assurance in this compound Research Samples

The integrity and reproducibility of scientific research on the indole (B1671886) alkaloid this compound hinge on rigorous quality control (QC) and quality assurance (QA) of the research samples. This compound is a phytochemical found in plants such as Uncaria gambir, where it coexists with a multitude of other compounds, most notably the highly abundant flavonoid, catechin (B1668976). mdpi.comresearchgate.nettjpr.org Consequently, QC protocols are typically applied to the entire plant extract to ensure the consistency and reliability of the material being studied. These measures are essential for verifying the identity, purity, and stability of the samples, thereby ensuring that research findings are both accurate and reproducible.

Initial quality assessment often begins with qualitative phytochemical screening to confirm the presence of the target class of compounds. For this compound, this involves tests to detect alkaloids. phcogj.com Chloroform extracts of Uncaria gambir leaves, when treated with Dragendorff's reagent, can indicate the presence of alkaloid compounds. phcogj.comresearchgate.net While these preliminary tests are useful for initial identification, they are not quantitative and must be followed by more sophisticated instrumental analysis for comprehensive quality control.

Advanced analytical methodologies are indispensable for the detailed characterization of research samples containing this compound. These techniques allow for the separation, identification, and quantification of individual components within the complex matrix of a plant extract.

Chromatographic and Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals in gambir extracts. mdpi.com An HPLC method coupled with a Diode-Array Detector (HPLC-DAD) has been developed for the simultaneous identification of compounds in gambir. nih.gov This method can effectively separate the various constituents, allowing for the quantification of marker compounds. For instance, a validated HPLC-DAD method for quantifying catechin in Malaysian U. gambir has been established, demonstrating the technique's utility in standardizing extracts based on major components. ukm.my Such methods provide the framework for also quantifying less abundant alkaloids like this compound, provided a reference standard is available.

For enhanced sensitivity and structural confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.gov An LC-MS/MS QTOF (Quadrupole Time-of-Flight) method has been used to screen for and identify numerous active compounds in gambier liquid by-products, demonstrating its power in characterizing the full spectrum of phytochemicals present, including flavonoids and potentially alkaloids. smujo.idresearchgate.net The high resolution and specificity of LC-MS/MS are particularly crucial for distinguishing between isomeric compounds and identifying minor constituents like this compound within a complex sample matrix. researchgate.net

The following table summarizes the analytical methods pertinent to the quality control of this compound research samples.

Analytical TechniquePrincipleApplication in this compound Research
Phytochemical Screening Colorimetric reactions with specific reagents (e.g., Dragendorff's reagent).Qualitative detection of the presence of alkaloids in the plant extract. researchgate.netumi.ac.id
HPLC-DAD Differential partitioning of analytes between a stationary and a mobile phase, with detection based on UV-Vis absorbance.Separation and quantification of various phytochemicals, including major compounds like catechin and potentially minor alkaloids like this compound. nih.govukm.my
LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Highly sensitive and specific identification and structural elucidation of compounds, even at trace levels. Essential for confirming the presence of this compound. smujo.idresearchgate.netresearchgate.net

Method Validation for Quantitative Analysis

To ensure the reliability and accuracy of quantitative data, the analytical methods used must be thoroughly validated according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). mdpi.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Key validation parameters include linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification).

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99 nih.govpensoft.net
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).RSD ≤ 2% nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined using a recovery study.Recovery between 98-102% or 99.48-100.97% nih.govresearchgate.net
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3 mdpi.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10 mdpi.com

The use of certified reference standards is a prerequisite for the unambiguous identification and accurate quantification of this compound. A well-characterized standard allows for precise retention time matching in chromatography and accurate calibration for concentration measurements. The development and validation of analytical methods using these standards are fundamental steps in the quality assurance of any research involving this compound. thieme-connect.com

Future Research Directions and Translational Perspectives for Gambirine

Exploration of Novel Biological Activities through High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. nih.govelsevierpure.com This technology can be pivotal in uncovering novel biological activities for gambirine beyond the traditionally associated properties of Uncaria gambir extracts. nih.gov

HTS campaigns involve the use of automated systems to test compounds in parallel against assays designed to measure specific cellular or molecular events, such as enzyme inhibition, receptor binding, or changes in gene expression. nih.govbiocrick.com For this compound, this could involve screening against a diverse panel of targets implicated in various diseases. For instance, kinase-focused libraries are often used in HTS to identify potential inhibitors for cancer therapy. nih.gov Subjecting this compound to such screens could reveal previously unknown anti-cancer or anti-inflammatory activities.

Furthermore, phenotypic screening, a type of HTS that assesses the effect of a compound on cell morphology or function without a preconceived target, could identify unexpected therapeutic applications. researchgate.net A study on bioactive compounds from Uncaria gambir leaf utilized in silico screening, a computational form of HTS, to identify potential inhibitors of the glucosyltransferase enzyme from Streptococcus mutans, listing this compound as a compound of interest. researchgate.net Expanding this to wet-lab HTS against large panels of bacterial and fungal pathogens, viruses, or cancer cell lines could efficiently map the bioactivity profile of this compound and identify promising avenues for further, more focused research. elsevierpure.com

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of botanical extracts is often attributed to the synergistic or additive interactions between their various chemical constituents. nih.govdntb.gov.ua Uncaria gambir is a complex mixture containing not only this compound but also a high concentration of other bioactive compounds such as catechins, flavonoids, and gambirtannine. researchgate.netnih.govmdpi.com Future research should systematically investigate the potential synergistic effects of this compound with these co-occurring phytochemicals.

For example, studies have already demonstrated the synergistic antimicrobial effects of combining Uncaria gambir extract with other medicinal plants. dntb.gov.ua A combination of Uncaria gambir and Sanguisorba officinalis extracts showed a four-fold decrease in the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) compared to the individual extracts. dntb.gov.ua While this points to the potential of the extract, it is crucial to delineate the specific contribution of this compound to this synergy.

Future studies could employ checkerboard assays to quantify the synergistic interactions between purified this compound and other compounds like (+)-catechin, the predominant flavonoid in gambir. researchgate.net This would determine if this compound enhances the known antioxidant or antimicrobial properties of catechins. Uncovering these interactions is vital, as it could lead to the development of more potent, multi-component botanical drugs or provide a rationale for standardized extracts with optimized ratios of key compounds.

Application of Computational Chemistry in this compound Research

Computational chemistry offers a powerful, resource-efficient suite of tools to predict the properties of molecules like this compound, guiding experimental research and accelerating the drug discovery process. mdpi.comresearchgate.net By modeling molecular behavior at an atomic level, these in silico methods can provide profound insights into reactivity, target interactions, and structure-activity relationships. nih.gov

Computational MethodApplication in this compound ResearchPotential Insights
Quantum Chemical Calculations Prediction of chemical reactivity, metabolic stability, and interaction mechanisms.Identification of reactive sites, prediction of metabolic pathways, understanding of electronic interactions with biological targets.
Molecular Dynamics (MD) Simulations Assessment of the stability and dynamics of this compound bound to a biological target.Elucidation of binding modes, calculation of binding free energies, understanding conformational changes upon binding.
QSAR Modeling Prediction of the biological activity of novel this compound derivatives.Guidance for the rational design of more potent and selective analogs, reduction of the need for extensive synthesis and testing.

Quantum chemical calculations, based on solving the Schrödinger equation, can elucidate the electronic structure of this compound, which is fundamental to its chemical reactivity and biological interactions. nih.govscienceopen.com Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov

This information is critical for predicting which parts of the this compound molecule are most likely to participate in chemical reactions, including metabolic transformations by enzymes like cytochrome P450. rsc.org By identifying the most nucleophilic or electrophilic sites, researchers can anticipate potential metabolites or understand the electronic basis for its interaction with a specific amino acid residue in a protein's active site. researchgate.netchemrxiv.org Such calculations provide a theoretical framework for interpreting experimental results and designing less metabolically labile derivatives.

Once a potential biological target for this compound is identified (e.g., through HTS), Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of the this compound-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of molecular movements and interactions. mdpi.com

These simulations can be used to assess the stability of this compound within the binding pocket of a receptor or enzyme. nih.govnih.gov By analyzing the trajectory, researchers can identify key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex, calculate the binding free energy to estimate affinity, and observe any conformational changes in the protein or in this compound itself upon binding. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of analogs with improved binding affinity and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov To apply this to this compound, a library of structural analogs would need to be synthesized and their biological activity measured against a specific target.

Molecular descriptors (numerical representations of chemical structure) for each analog would then be calculated and used to create a regression model (e.g., using machine learning methods like support vector regression or random forest) that correlates these descriptors with the observed activity. nih.govjapsonline.com A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized this compound derivatives. journaljpri.comsapub.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the lead optimization phase of drug discovery. nih.gov

Development of Advanced Delivery Systems for Research Applications (e.g., encapsulation)

The utility of many phytochemicals in both research and clinical settings is often hampered by poor physicochemical properties, such as low aqueous solubility and limited stability, which can lead to poor bioavailability. researchgate.netmdpi.com While specific data for this compound is scarce, it is prudent to anticipate such challenges. Research into advanced delivery systems is therefore a critical translational step. nih.govnih.goveuropeanpharmaceuticalreview.com

Encapsulation technologies, such as the formulation of polymeric nanoparticles or lipid-based vesicles, represent a promising strategy. researchgate.netresearchgate.net For instance, research on catechins from gambir and piperine (B192125) from black pepper has shown that encapsulation can protect the compounds from degradation, improve solubility, and provide a sustained-release profile. mdpi.comresearchgate.net Encapsulating this compound in a biocompatible matrix like polycaprolactone (B3415563) (PCL) or a lipid nanoparticle could enhance its stability in experimental media and improve its cellular uptake for in vitro studies. mdpi.com For future in vivo research, such delivery systems could improve the pharmacokinetic profile of this compound, ensuring it reaches its target site in sufficient concentrations. nih.gov Developing and characterizing these formulations is an essential step to enable robust and reproducible biological investigation. europeanpharmaceuticalreview.com

Comparative Studies of this compound from Different Botanical Sources or Cultivation Conditions

The concentration and potential bioactivity of this compound are likely influenced by a confluence of genetic and environmental factors. Systematic comparative studies are essential to dissect these influences and optimize production for desired chemical profiles.

Influence of Geographical Location and Cultivars: Uncaria gambir is cultivated across various regions in Southeast Asia, particularly in Indonesia. wikipedia.org In West Sumatra, a major production hub, several cultivars are recognized, including 'shrimp gambir', 'mancik Riau', 'Riau sieve', and 'cubadak'. researchgate.net While studies have shown that extracts from these different cultivars exhibit similarly high antioxidant activity, attributed mainly to catechins, specific comparative data on their this compound content is lacking. semanticscholar.org Research comparing gambir from different production centers like Pesisir Selatan and Lima Puluh Kota in West Sumatra also found similar catechin (B1668976) and total polyphenol content, suggesting that the quality of the raw material is a critical determinant of the final extract's composition. researchgate.net Future research should focus specifically on quantifying this compound and other alkaloids in these distinct cultivars and geographical populations to identify sources with naturally higher yields.

Impact of Cultivation Conditions: Environmental parameters play a crucial role in the biosynthesis of secondary metabolites in plants, including alkaloids. For the Uncaria genus, key factors that are known to impact chemical composition include:

Humidity: A relative humidity of around 70% to 80% is considered a key factor affecting alkaloid content. researchgate.net

Altitude: The plants are typically grown at altitudes between 200 and 800 meters. researchgate.net

Temperature: Optimal temperature ranges are believed to be between 20-36°C. researchgate.net

Controlled studies are needed to systematically evaluate how variations in these conditions—along with soil composition, light exposure, and harvesting time—specifically affect the production of this compound. Such research could lead to the development of standardized agricultural practices (Good Agricultural and Collection Practices, GACP) to ensure a consistent and high-quality supply of this compound-rich raw material. A study on Datura tatura, for instance, noted that nitrogen and phosphate (B84403) levels in fertilizer had considerable effects on its alkaloidal content. researchgate.net Similar investigations could prove fruitful for optimizing this compound production in U. gambir.

The following table outlines potential variables for comparative studies on this compound.

Variable CategorySpecific Factors to InvestigatePotential Impact on this compound
Genetics Different U. gambir cultivars (e.g., shrimp, Riau sieve)Variation in genetic pathways for alkaloid biosynthesis leading to different yields.
Geography Plant origin (e.g., Sumatra, Malaysia)Differences in climate and soil leading to divergent chemical profiles.
Environment Humidity, Altitude, Temperature, Light ExposureDirect influence on enzymatic activity in the biosynthetic pathways.
Agronomy Soil nutrients, Fertilization, Harvesting timeOptimization of plant health and secondary metabolite production.

Elucidation of the Full Alkaloid Profile of Uncaria gambir and its Genetic Basis

While this compound is a notable alkaloid in Uncaria gambir, it is part of a broader and complex alkaloid profile that remains to be fully characterized. Modern analytical and genomic techniques are required to create a comprehensive chemical inventory and understand its genetic regulation.

Comprehensive Alkaloid Profiling: Phytochemical screenings have confirmed the presence of alkaloids in U. gambir extracts. phcogj.comphcogj.com Besides this compound, other identified alkaloids include isothis compound, gambirtannine, roxburghine, gambirdin, and isogambirdin. researchgate.neteaspublisher.com However, the full spectrum of alkaloids, including minor and trace compounds, has not been exhaustively cataloged. The application of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS), is necessary to create a detailed alkaloid profile of the plant. This will not only identify novel compounds but also allow for quantitative analysis to understand the relative abundance of each alkaloid.

Genetic and Genomic Approaches: Understanding the genetic basis of alkaloid biosynthesis is crucial for metabolic engineering and breeding programs. The biosynthesis of complex alkaloids in plants involves a series of enzymatic steps encoded by specific genes, which are often organized into biosynthetic gene clusters (BGCs). biorxiv.org Research on other alkaloid-producing plants provides a roadmap for future work on U. gambir:

Genome Sequencing: Generating a high-quality, chromosome-level genome assembly for U. gambir is a foundational step. This would allow for the identification of genes involved in the alkaloid biosynthetic pathways. nih.gov

Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) of different plant tissues (leaves, stems) and under various conditions can reveal which genes are actively expressed during alkaloid production.

Metabolomics: Correlating gene expression data with detailed metabolite profiles (metabolomics) can help to functionally characterize enzymes and elucidate the complete biosynthetic pathway of this compound and other alkaloids.

Studies in the Solanaceae family, for example, have successfully used integrated genomic, transcriptomic, and metabolomic approaches to understand the evolutionary divergence of different alkaloid pathways. bohrium.comresearchgate.net Similar research on monoterpenoid indole (B1671886) alkaloids (MIAs) has identified ancient gene clusters that initiate their biosynthesis. biorxiv.org Applying these multi-omics strategies to U. gambir will be essential to uncover the genes and regulatory networks controlling the production of its unique alkaloid profile, paving the way for biotechnological applications to enhance the yield of medicinally important compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying gambirine from natural sources, and how can extraction efficiency be optimized?

  • Methodology : Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Optimization involves adjusting solvent polarity, temperature, and extraction time. Validate purity via NMR and mass spectrometry .
  • Key Considerations : Monitor yield-to-purity ratios and compare with established protocols in alkaloid isolation. Include controls for solvent interference and degradation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and how should validation be conducted?

  • Methodology : Use HPLC coupled with UV-Vis or MS detection for quantification. Validate via calibration curves (linearity: R² ≥ 0.99), recovery tests (spiked samples), and inter-day precision analysis (RSD < 5%) .
  • Key Considerations : Account for matrix effects by comparing spiked vs. natural samples. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodology : Prioritize cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity). Include dose-response curves (IC₅₀ calculations) and positive/negative controls .
  • Key Considerations : Standardize cell lines/species and report solvent concentrations to avoid false negatives from cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

  • Methodology : Conduct meta-analyses to identify variability in experimental conditions (e.g., dosage, model systems). Use triangulation: validate findings via multiple assays (e.g., in vitro, in silico, and ex vivo) .
  • Key Considerations : Re-evaluate protocols for batch-to-batch consistency in this compound purity and solvent residues, which may influence bioactivity .

Q. What strategies are effective for structural modification of this compound to enhance its bioavailability or target specificity?

  • Methodology : Employ computational modeling (e.g., molecular docking) to predict binding affinities before synthesizing analogs. Test derivatives in permeability assays (e.g., Caco-2 monolayers) and metabolic stability tests (e.g., liver microsomes) .
  • Key Considerations : Compare pharmacokinetic profiles (AUC, Tmax) of analogs with parent compound using LC-MS/MS .

Q. How can researchers ensure reproducibility when replicating this compound studies, particularly in heterogeneous biological systems?

  • Methodology : Adopt standardized protocols (e.g., OECD guidelines for toxicity testing). Share raw data, chromatograms, and statistical code publicly. Use blinded analysis to minimize bias .
  • Key Considerations : Document environmental variables (e.g., cell culture conditions, storage temperatures) that may affect outcomes .

Q. What are the advantages and limitations of using in vivo vs. ex vivo models to study this compound’s systemic effects?

  • Methodology : In vivo models (e.g., rodent studies) assess systemic bioavailability and toxicity but require ethical approvals. Ex vivo models (e.g., isolated organ assays) offer mechanistic insights but lack physiological complexity .
  • Key Considerations : Justify model selection using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can synergistic interactions between this compound and other phytochemicals be systematically evaluated?

  • Methodology : Use checkerboard assays or isobolographic analysis to quantify synergy (e.g., Combination Index < 1). Validate with transcriptomic/proteomic profiling to identify pathway modulation .
  • Key Considerations : Control for pharmacokinetic interactions (e.g., CYP450 enzyme inhibition) that may alter compound efficacy .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., extraction yields, IC₅₀ values) with standard deviations and statistical significance (p-values) .
  • Figures : Use scatter plots for dose-response relationships and heatmaps for synergistic effects. Annotate with instrument parameters (e.g., HPLC column type) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.